molecular formula C15H24N4O B6469846 N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640898-57-1

N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469846
CAS No.: 2640898-57-1
M. Wt: 276.38 g/mol
InChI Key: GNJMCHWTFAKHPU-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the pyrimidinyl moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate amines with carboxylic acid derivatives to form the pyrrolidine ring.

  • Substitution Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various products.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide: is structurally similar to other pyrrolidine derivatives and pyrimidinyl compounds.

  • 2,6-Di-tert-butyl-4-methylpyridine: This compound shares the tert-butyl group and has a similar pyridine ring structure.

  • N-tert-butylacrylamide: This compound contains the tert-butyl group and an acrylamide moiety.

Uniqueness: The uniqueness of this compound lies in its combination of the pyrrolidine ring, tert-butyl group, and pyrimidinyl moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-10-8-13(17-11(2)16-10)19-7-6-12(9-19)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJMCHWTFAKHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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